molecular formula C17H22ClN3O3 B1473021 Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate CAS No. 2097968-00-6

Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B1473021
CAS No.: 2097968-00-6
M. Wt: 351.8 g/mol
InChI Key: FCKPXKHKPDQLIN-UHFFFAOYSA-N
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Description

Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a benzo[d]isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzo[d]isoxazole moiety can lead to the formation of benzoic acid derivatives, while reduction of nitro groups can yield amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating the binding sites of enzymes and receptors .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound in the development of drugs targeting neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis and formulation .

Mechanism of Action

The mechanism of action of tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety can bind to enzyme active sites, inhibiting their activity. The piperazine ring can interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is unique due to the presence of the benzo[d]isoxazole moiety, which imparts specific biological activities. Compared to similar compounds, it has shown higher potency in certain biological assays and greater stability under various reaction conditions .

Properties

IUPAC Name

tert-butyl 4-[(5-chloro-1,2-benzoxazol-3-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3/c1-17(2,3)23-16(22)21-8-6-20(7-9-21)11-14-13-10-12(18)4-5-15(13)24-19-14/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKPXKHKPDQLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=NOC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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